4-{[1-(thian-4-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine
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Description
This compound is a complex organic molecule that contains an azetidine ring (a four-membered ring with one nitrogen and three carbon atoms), a pyridine ring (a six-membered ring with one nitrogen and five carbon atoms), and a thiane ring (a five-membered ring with one sulfur and four carbon atoms). The azetidine ring is attached to the pyridine ring via an ether linkage (an oxygen atom), and the thiane ring is also attached to the azetidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine, pyridine, and thiane rings would give the molecule a complex three-dimensional structure .Mechanism of Action
Target of Action
Compounds containing azetidine and oxetane rings, which are present in the structure of this compound, are known to exhibit a variety of biological activities .
Mode of Action
It’s worth noting that azetidine derivatives are known to interact with their targets through various mechanisms, potentially leading to a variety of biological effects .
Biochemical Pathways
Azetidine derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Azetidine derivatives are known to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Future Directions
Properties
IUPAC Name |
4-[1-(thian-4-yl)azetidin-3-yl]oxy-2-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2OS/c15-14(16,17)13-7-11(1-4-18-13)20-12-8-19(9-12)10-2-5-21-6-3-10/h1,4,7,10,12H,2-3,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZSANIQMSSSAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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